Evomonoside
CAS No.: 508-93-0
Cat. No.: VC21348229
Molecular Formula: C29H44O8
Molecular Weight: 520.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 508-93-0 |
---|---|
Molecular Formula | C29H44O8 |
Molecular Weight | 520.7 g/mol |
IUPAC Name | 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
Standard InChI | InChI=1S/C29H44O8/c1-15-23(31)24(32)25(33)26(36-15)37-18-6-9-27(2)17(13-18)4-5-21-20(27)7-10-28(3)19(8-11-29(21,28)34)16-12-22(30)35-14-16/h12,15,17-21,23-26,31-34H,4-11,13-14H2,1-3H3/t15-,17+,18-,19+,20-,21+,23-,24+,25+,26-,27-,28+,29-/m0/s1 |
Standard InChI Key | WQMLFJWIKARBFW-BKKMTDGVSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)O |
Chemical Structure and Physical Properties
Evomonoside is structurally classified as a cardenolide glycoside, specifically a digitoxigenin derivative with an α-L-rhamnosyl moiety attached at the O3-position. Its chemical configuration consists of a steroid nucleus with an unsaturated butyrolactone ring at C-17 and a rhamnose sugar moiety.
The compound is characterized by the following physical and chemical properties:
Property | Value |
---|---|
Chemical Formula | C29H44O8 |
Molecular Weight | 520.65 g/mol |
CAS Number | 508-93-0 |
IUPAC Name | 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI Key | WQMLFJWIKARBFW-BKKMTDGVSA-N |
Physical State | Solid |
The molecular structure of Evomonoside includes multiple hydroxyl groups that contribute to its solubility profile and interaction with biological targets. The rhamnose sugar component enhances its water solubility compared to the aglycone (digitoxigenin) alone, influencing its pharmacokinetic properties .
Natural Sources and Occurrence
Evomonoside has been isolated from several plant species, primarily belonging to specific botanical families known for containing cardiac glycosides. The compound occurs naturally in:
Plant Sources
-
Carissa spinarum (Apocynaceae family)
These plants have historical use in various traditional medicine systems. For instance, Lepidium apetalum (pepperweed) has been utilized in traditional Asian medicine for treating cardiovascular conditions. The isolation of Evomonoside from these plants typically involves extraction with organic solvents followed by various chromatographic purification techniques .
Research published in the Journal of Chemical Studies identified Evomonoside in the ethyl acetate extract from the stem bark of Alstonia boonei, marking the first isolation of this compound from this particular plant species .
Mechanism of Action
Primary Target
Like other cardiac glycosides, Evomonoside primarily acts by inhibiting the Na+/K+-ATPase (sodium-potassium pump) enzyme. This membrane-bound enzyme plays a crucial role in maintaining cellular electrochemical gradients .
Biochemical Cascade
When Evomonoside binds to Na+/K+-ATPase, it initiates a cascade of events:
-
Inhibition of the enzyme's ion transport function
-
Elevation of intracellular sodium concentration
-
Activation of the sodium-calcium exchange mechanism
-
Increased intracellular calcium levels
-
Enhanced contractility in cardiac muscle cells
-
Activation of downstream signaling pathways, including the Src-EGFR pathway
The inhibition of Na+/K+-ATPase by Evomonoside affects various cellular processes, including signal transduction, ion transport, and cell volume regulation. Additionally, this inhibition can lead to cell death, particularly in cancer cells, through multiple pathways involving mitochondrial dysfunction and apoptotic signaling .
Biological Activities
Cardiovascular Effects
As a cardiac glycoside, Evomonoside demonstrates positive inotropic effects on the heart. The increase in intracellular calcium concentration resulting from Na+/K+-ATPase inhibition enhances myocardial contractility. This property is characteristic of cardiac glycosides used in the management of heart failure and certain arrhythmias .
Anticancer Properties
One of the most extensively studied aspects of Evomonoside is its anticancer activity. Research has demonstrated significant cytotoxic effects against various cancer cell lines, with particular effectiveness against osteosarcoma cells.
A comprehensive study by Delebinski et al. examined 20 steroid glycosides for their anticancer properties and identified Evomonoside as one of the most potent compounds for inducing apoptosis in osteosarcoma cells. The study revealed that Evomonoside could induce strong apoptotic effects at concentrations as low as 0.08–0.15 μM .
The anticancer mechanisms of Evomonoside include:
-
Suppression of cell proliferation in a concentration-dependent manner
-
Induction of apoptosis via activation of caspases-8 and -9
-
Disruption of mitochondrial membrane potential
-
Alteration of gene expression patterns related to cell survival and death
Table 2: Cytotoxic Activity of Evomonoside Against Cancer Cell Lines
Cell Line | Effect | Concentration | Mechanism |
---|---|---|---|
143B (Osteosarcoma) | Strong apoptotic induction | 0.08–0.15 μM | Mitochondrial membrane disruption, caspase activation |
A375 Melanoma | Cytotoxicity | IC50: 34.58 μg/mL | Induction of apoptosis via caspase pathways |
Other cancer lines | Cell proliferation inhibition | Variable | Cell-cycle arrest |
The cytotoxic effects of Evomonoside appear to be selective, with cancer cells showing greater sensitivity compared to normal cells, suggesting potential therapeutic applications with manageable side effect profiles .
Antiviral Activity
Evomonoside has demonstrated notable antiherpetic activity against herpes simplex virus (HSV) types 1 and 2. Studies have shown that the compound can significantly delay the onset of HSV infections and enhance survival rates in experimental models .
The antiviral mechanism involves interference with viral entry into host cells. Research indicates that Evomonoside blocks tyrosine-phosphorylation of EGFR (Epidermal Growth Factor Receptor), which is otherwise triggered by certain viruses during infection. This inhibition significantly decreases viral entry into host cells .
Comparative Analysis with Related Compounds
Evomonoside belongs to the broader family of cardiac glycosides, which includes well-known compounds such as digoxin, ouabain, and convallatoxol. While these compounds share a common mechanism of action through Na+/K+-ATPase inhibition, they exhibit significant differences in potency, pharmacokinetics, and specific biological effects.
Table 3: Comparison of Evomonoside with Related Cardiac Glycosides
Compound | Glycoside Type | Sugar Component | Plant Source | Key Characteristics |
---|---|---|---|---|
Evomonoside | Cardenolide | α-L-rhamnose | Lepidium spp., Carissa spinarum | Strong anticancer activity, moderate cardiotonic effect |
Digoxin | Cardenolide | Three digitoxose units | Digitalis lanata | Clinically used for heart failure, narrow therapeutic window |
Ouabain | Cardenolide | Rhamnose | Strophanthus gratus | High potency, strong apoptotic inducer |
Convallatoxol | Cardenolide | Rhamnose | Convallaria majalis | Similar apoptotic properties to Evomonoside |
Digitoxigenin | Aglycone | None (parent compound) | Various plants | Lower water solubility than glycosides |
The structural differences, particularly in the sugar moieties, contribute to variations in the pharmacological profiles of these compounds. Evomonoside's specific glycosylation pattern enhances its biological activity and target specificity compared to some other cardiac glycosides.
Recent Research Developments
Recent scientific investigations have expanded our understanding of Evomonoside's therapeutic potential. A significant focus has been on its anticancer properties, particularly against resistant tumors.
The study by Delebinski et al. (2015) provided crucial insights into the compound's effects on osteosarcoma cells. Among the 20 steroid glycosides tested, Evomonoside demonstrated one of the strongest apoptotic induction capabilities, alongside compounds like proscillaridin A, arenobufagin, and ouabain .
The apoptotic effects were characterized by:
-
Reduction in cell viability in a concentration-dependent manner
-
Activation of both intrinsic and extrinsic apoptotic pathways
-
Changes in mitochondrial membrane potential
-
Distinct morphological alterations characteristic of programmed cell death
These findings suggest that Evomonoside may have potential as a novel anticancer agent, particularly for aggressive or treatment-resistant cancers like osteosarcoma.
In addition, research published in 2018 identified Evomonoside in Alstonia boonei for the first time, expanding our knowledge of its natural occurrence and potential ethnopharmacological significance .
Analytical Methods for Identification and Quantification
Accurate identification and quantification of Evomonoside in plant materials and biological samples are essential for research and potential therapeutic applications. Several analytical techniques have been employed for this purpose:
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
-
Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis
-
Infrared (IR) spectroscopy for identification of functional groups
-
Ultraviolet (UV) spectroscopy for detecting the characteristic absorbance patterns
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC) for separation and quantification
-
Thin-Layer Chromatography (TLC) for preliminary identification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity
These analytical approaches have been instrumental in characterizing Evomonoside from natural sources and establishing its purity in research settings.
Future Research Directions
The current body of knowledge on Evomonoside suggests several promising avenues for future research:
Therapeutic Development
Further investigation of Evomonoside's anticancer potential is warranted, particularly:
-
Evaluation in additional cancer types beyond osteosarcoma
-
Development of semi-synthetic derivatives with enhanced efficacy and reduced toxicity
-
Investigation of potential synergistic effects with conventional chemotherapeutic agents
-
Studies on specific cancer cell signaling pathways affected by the compound
Antiviral Applications
The demonstrated antiherpetic activity suggests potential for broader antiviral applications:
-
Expanding studies to other viral pathogens
-
Elucidating detailed mechanisms of antiviral action
-
Investigating potential for topical applications in herpes infections
-
Exploring combinatorial approaches with established antiviral drugs
Pharmacokinetic Studies
More comprehensive understanding of Evomonoside's absorption, distribution, metabolism, and excretion profiles would facilitate its potential therapeutic development.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume